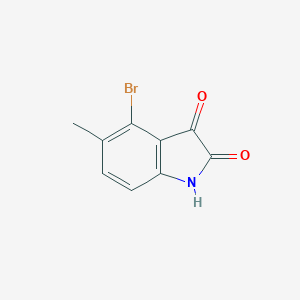

4-Bromo-5-methylisatin

Description

Contextual Significance of Isatin (B1672199) Derivatives in Chemical Biology and Medicinal Chemistry

Isatin (1H-indole-2,3-dione) and its derivatives represent a highly significant class of heterocyclic compounds that are pivotal in the fields of medicinal chemistry and chemical biology. biomedres.us First isolated through the oxidation of indigo (B80030), isatin itself is an endogenous compound found in mammalian tissues and fluids. biomedres.usgoogle.com The isatin scaffold is considered a versatile precursor for the synthesis of a wide array of heterocyclic compounds and is a common feature in many pharmacologically active molecules. biomedres.usresearchgate.net

The significance of isatin derivatives stems from their broad and potent biological activities. Researchers have extensively studied these compounds, revealing their potential as anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant agents. biomedres.usontosight.aisrce.hr For example, certain derivatives have been investigated as anti-HIV agents, inhibitors of specific enzymes, and as treatments for tuberculosis. biomedres.us The ability to readily modify the isatin core at various positions allows chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule, thereby modulating its biological activity and target specificity. google.com This inherent versatility has made the isatin framework a privileged structure in drug discovery and development programs. google.comontosight.ai

Historical Perspective on Substituted Isatin Research

The history of isatin research began with its initial preparation from the oxidation of indigo by nitric and chromic acids. biomedres.usumz.ac.ir Following its discovery, the focus of research shifted toward the synthesis and characterization of various substituted isatins. The goal was to create a diverse library of compounds to explore how different functional groups on the aromatic ring or the nitrogen atom would influence their chemical properties and biological effects.

Synthetic methodologies such as the Sandmeyer and Gassman syntheses were developed to provide efficient routes to the core isatin structure. biomedres.us A significant area of investigation has been the direct halogenation of the isatin ring. umz.ac.ir The introduction of halogen atoms, such as bromine, proved to be particularly valuable. Haloarenes are extensively used as precursors in carbon-carbon and carbon-heteroatom bond-forming reactions, including well-known coupling reactions like Suzuki, Heck, and Stille. umz.ac.ir Consequently, halogenated isatins, such as 5-bromoisatin (B120047), became crucial intermediates for synthesizing more complex and pharmacologically potent molecules. researchgate.netumz.ac.ir The research into creating specifically substituted isatins, like those with methyl or bromo groups, reflects a strategic approach to generating novel molecular architectures for therapeutic applications. google.com

Rationale for Investigating 4-Bromo-5-methylisatin

The specific substitution pattern of this compound, featuring a bromine atom at position 4 and a methyl group at position 5 of the isatin core, makes it a compound of distinct interest for several synthetic applications. The rationale for its investigation is primarily centered on its role as a key building block or starting material for the synthesis of more complex, high-value molecules.

One of the primary uses for this compound is as a reagent in the production of Nolatrexed (B128640) Dihydrochloride. acs.orglookchem.com A new synthetic method for this drug was developed featuring the direct conversion of this compound in a three-step process. acs.org

Furthermore, this compound serves as a precursor in the catalyzed synthesis of derivatives of tryptanthrin (B1681603), a natural alkaloid. rsc.org Research has detailed its use in reactions to produce compounds such as 1,7-Dibromo-2,8-dimethylindolo[2,1-b]quinazoline-6,12-dione. rsc.org Additionally, a Chinese patent includes this compound among a list of derivatives used to create multi-nitrogen substituted compounds with potential as acetylcholinesterase inhibitors, suggesting its utility in developing agents for neurodegenerative diseases. google.com The investigation of this compound is therefore driven by its strategic importance as a versatile intermediate in synthesizing targeted therapeutic agents and complex chemical structures.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4-bromo-5-methyl-1H-indole-2,3-dione | nipissingu.ca |

| CAS Number | 147149-84-6 | chemsrc.comchemexper.comaccelachem.comavantorsciences.com |

| Molecular Formula | C₉H₆BrNO₂ | nipissingu.cachemsrc.comavantorsciences.comuni.lu |

| Molecular Weight | 240.053 g/mol | chemsrc.comavantorsciences.com |

| Appearance | Red crystals | nipissingu.ca |

| Melting Point | 250-254 °C | nipissingu.cachemsrc.com |

| Density | 1.7±0.1 g/cm³ | chemsrc.com |

| LogP | 1.79 | chemsrc.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-4-2-3-5-6(7(4)10)8(12)9(13)11-5/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKAVQCARZCYRIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=O)C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346325 | |

| Record name | 4-Bromo-5-methylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147149-84-6 | |

| Record name | 4-Bromo-5-methylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-5-methylisatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 5 Methylisatin and Its Derivatives

Direct Synthesis Routes for 4-Bromo-5-methylisatin

The introduction of the bromo and methyl substituents onto the isatin (B1672199) framework can be achieved through various synthetic approaches, ranging from classical multi-step procedures to more modern, environmentally conscious methods.

Conventional Synthetic Pathways

Conventional methods for the synthesis of substituted isatins, including this compound, often rely on well-established named reactions. The Sandmeyer isatin synthesis is a prominent example, which involves the reaction of an appropriately substituted aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization. nih.govsynarchive.com In the context of this compound, this would typically start from 3-bromo-4-methylaniline. The cyclization of the resulting isonitrosoacetanilide can, however, lead to a mixture of regioisomers, necessitating careful separation. chemspider.comresearchgate.net

Another conventional approach is the direct electrophilic bromination of 5-methylisatin (B515603). This method offers a more direct route, although control of regioselectivity can be a challenge. Various brominating agents can be employed, such as N-bromosuccinimide (NBS) or bromine in acetic acid. The electron-donating nature of the methyl group at the C-5 position directs the incoming electrophile, but the formation of other brominated isomers is possible. umz.ac.ir

| Method | Starting Material | Key Reagents | General Conditions | Potential Products |

| Sandmeyer Synthesis | 3-bromo-4-methylaniline | 1. Chloral hydrate, Hydroxylamine hydrochloride, Na2SO4 | 1. Formation of isonitrosoacetanilide | This compound and 6-Bromo-5-methylisatin |

| 2. Concentrated H2SO4 | 2. Cyclization | |||

| Direct Bromination | 5-methylisatin | N-Bromosuccinimide (NBS) or Br2 in Acetic Acid | Heating | This compound and other brominated isomers |

Table 1: Overview of Conventional Synthetic Pathways to this compound

Eco-friendly and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable synthetic methodologies. Green chemistry principles are being increasingly applied to the synthesis of isatin derivatives to minimize the use of hazardous reagents and solvents, reduce reaction times, and improve energy efficiency. tandfonline.comresearchgate.net

Ultrasound-assisted synthesis has emerged as a promising green technique. The use of ultrasonic irradiation can significantly accelerate reaction rates and improve yields in various organic transformations, including the synthesis of heterocyclic compounds. scielo.brorientjchem.org For instance, ultrasound has been successfully employed in the synthesis of various isatin derivatives, often leading to shorter reaction times and higher yields compared to conventional heating methods. scienceopen.comresearchtrend.net While a specific protocol for the ultrasound-assisted synthesis of this compound has not been extensively reported, the general success of this technique for related isatins suggests its potential applicability.

Microwave-assisted synthesis is another powerful tool in green chemistry that can dramatically reduce reaction times from hours to minutes. rsc.org Microwave irradiation provides rapid and uniform heating, often leading to higher yields and cleaner reaction profiles. This technique has been widely used for the N-alkylation of isatins and the synthesis of various isatin-based heterocyclic systems. nih.govnih.govijoer.comresearchgate.net The application of microwave energy to the direct synthesis of this compound, either through a modified Sandmeyer approach or direct bromination, could offer a more efficient and environmentally friendly alternative to conventional methods.

| Green Chemistry Approach | Key Principles | Potential Advantages for this compound Synthesis |

| Ultrasound-Assisted Synthesis | Acoustic cavitation leading to enhanced mass transfer and reaction rates. | Reduced reaction times, lower energy consumption, potentially improved yields. |

| Microwave-Assisted Synthesis | Rapid and efficient heating through dielectric polarization. | Significant reduction in reaction times, improved yields, potential for solvent-free reactions. |

Table 2: Eco-friendly and Green Chemistry Approaches for Isatin Synthesis

Derivatization Strategies of the this compound Scaffold

The this compound core offers multiple sites for chemical modification, allowing for the creation of a vast library of derivatives with diverse properties. The primary sites for derivatization include the nitrogen atom (N-1), the carbonyl group at the C-3 position, and the aromatic ring.

N-Substitution Reactions

The acidic N-H proton of the isatin ring can be readily deprotonated with a suitable base, followed by reaction with various electrophiles to introduce a wide range of substituents at the N-1 position. nih.gov

N-alkylation is a common modification achieved by reacting this compound with alkyl halides in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). ijoer.com This reaction introduces alkyl chains of varying lengths and functionalities.

N-arylation can be accomplished through copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides or boronic acids. wikipedia.orglibretexts.orgorganic-chemistry.orgacsgcipr.org These reactions allow for the introduction of various aryl and heteroaryl groups, significantly expanding the structural diversity of the resulting derivatives.

| Reaction Type | Reagents | Catalyst/Base | Solvent | Product Type |

| N-Alkylation | Alkyl halide (e.g., R-X) | K2CO3, NaH | DMF, Acetone | N-Alkyl-4-bromo-5-methylisatin |

| N-Arylation (Buchwald-Hartwig) | Aryl halide (e.g., Ar-X) | Palladium catalyst, Base (e.g., NaOtBu) | Toluene, Dioxane | N-Aryl-4-bromo-5-methylisatin |

Table 3: N-Substitution Reactions of this compound

C-3 Position Functionalization

The highly reactive C-3 carbonyl group of the isatin ring is a key site for a variety of chemical transformations, leading to the formation of diverse and complex molecular structures.

Schiff Base Formation: The C-3 carbonyl group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). biointerfaceresearch.comnih.govmdpi.comnih.gov These reactions are typically carried out by refluxing this compound with an appropriate amine in a suitable solvent, often with a catalytic amount of acid. The resulting Schiff bases are versatile intermediates for the synthesis of other heterocyclic systems. researchgate.net

Spirocyclic Compounds: The C-3 position is also a common site for the construction of spirocyclic systems. nih.gov These reactions often involve a three-component reaction between an isatin derivative, an active methylene (B1212753) compound, and another reactant, leading to the formation of a new ring spiro-fused at the C-3 position. orientjchem.org

| Reaction Type | Reagents | Conditions | Product Type |

| Schiff Base Formation | Primary amine (R-NH2) | Reflux in ethanol (B145695), catalytic acid | 3-Imino-4-bromo-5-methylisatin derivative |

| Spiroannulation | Active methylene compound, third component | Multicomponent reaction, often with a catalyst | Spiro[indole-3,X']-dione derivative |

Table 4: C-3 Position Functionalization of this compound

Modifications at the Aromatic Ring (e.g., C-5 and C-7)

The bromine atom at the C-4 position of this compound serves as a versatile handle for further functionalization of the aromatic ring through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orglibretexts.org This reaction can be used to introduce a wide variety of aryl, heteroaryl, or alkyl groups at the C-4 position. researchgate.netikm.org.my

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.orgacsgcipr.org This provides a direct route to N-substituted anilines.

Heck and Sonogashira Couplings: The Heck reaction involves the coupling of the aryl bromide with an alkene, organic-chemistry.orgscielo.br while the Sonogashira coupling facilitates the reaction with a terminal alkyne, libretexts.orgwikipedia.orgorganic-chemistry.orgnih.gov both catalyzed by palladium. These reactions are valuable for introducing unsaturated carbon chains onto the isatin scaffold.

| Coupling Reaction | Coupling Partner | Catalyst System | Typical Product |

| Suzuki-Miyaura | Boronic acid/ester (R-B(OH)2) | Pd catalyst, Base | 4-Aryl/alkyl-5-methylisatin |

| Buchwald-Hartwig | Amine (R2NH) | Pd catalyst, Base | 4-(Amino)-5-methylisatin |

| Heck | Alkene | Pd catalyst, Base | 4-(Alkenyl)-5-methylisatin |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 4-(Alkynyl)-5-methylisatin |

Table 5: Aromatic Ring Modifications of this compound via Cross-Coupling Reactions

Formation of Schiff Bases, Hydrazones, and Thiosemicarbazones

The carbonyl group at the C-3 position of the this compound core is highly reactive and readily undergoes condensation reactions with primary amino compounds to form Schiff bases, hydrazones, and thiosemicarbazones. These reactions are typically catalyzed by a few drops of glacial acetic acid in a suitable solvent like ethanol.

Schiff Bases: The reaction of this compound with various aromatic amines leads to the formation of the corresponding N-aryl imines, commonly known as Schiff bases. The general synthetic approach involves refluxing equimolar amounts of this compound and the respective aromatic amine in ethanol with a catalytic amount of glacial acetic acid.

Hydrazones: Hydrazone derivatives of this compound are synthesized by the condensation reaction with hydrazides. For instance, the reaction of 5-methylisatin with substituted benzoylhydrazides in refluxing ethanol containing a few drops of glacial acetic acid yields the corresponding N'-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazides mdpi.com. A similar procedure can be applied to this compound. The resulting solid product is typically collected by filtration after cooling the reaction mixture and can be purified by recrystallization from ethanol mdpi.com.

Thiosemicarbazones: The synthesis of thiosemicarbazones involves the reaction of this compound with thiosemicarbazide (B42300) or its N-substituted derivatives. This reaction is generally carried out by heating the reactants in a solvent like ethanol, often with the addition of a catalytic amount of acetic acid. The products, upon cooling, precipitate out of the solution and can be isolated by filtration.

| Derivative Class | Reagent | General Conditions |

| Schiff Bases | Aromatic Amines | Equimolar reactants, ethanol, catalytic glacial acetic acid, reflux |

| Hydrazones | Hydrazides (e.g., Benzoylhydrazide) | Equimolar reactants, ethanol, catalytic glacial acetic acid, reflux |

| Thiosemicarbazones | Thiosemicarbazide/N-substituted thiosemicarbazides | Ethanol, catalytic acetic acid, heating |

Synthesis of Fused Heterocyclic Systems Utilizing this compound as a Building Block

The reactive nature of the isatin core of this compound makes it a valuable precursor for the synthesis of various fused heterocyclic systems.

Indolo[2,1-b]quinazoline-6,12-diones: A notable application of this compound is in the synthesis of tryptanthrin (B1681603) derivatives. For example, the self-condensation of this compound under copper catalysis yields 1,7-dibromo-2,8-dimethylindolo[2,1-b]quinazoline-6,12-dione. This reaction is carried out in the presence of copper(I) iodide (CuI) and potassium carbonate (KHCO3) in dimethylformamide (DMF) rsc.org. Similarly, the cross-condensation of this compound with isatin under the same conditions produces 1-bromo-2-methylindolo[2,1-b]quinazoline-6,12-dione rsc.org.

| Product | Reactant(s) | Catalyst/Reagents | Solvent | Yield |

| 1,7-Dibromo-2,8-dimethylindolo[2,1-b]quinazoline-6,12-dione | This compound | CuI, KHCO3 | DMF | 76% rsc.org |

| 1-Bromo-2-methylindolo[2,1-b]quinazoline-6,12-dione | This compound, Isatin | CuI, KHCO3 | DMF | 81% rsc.org |

Further research is required to document the synthesis of quinazolinones and azepinobisindoles specifically from this compound.

Catalytic Approaches in this compound Synthesis and Derivatization

Catalysis plays a crucial role in enhancing the efficiency and selectivity of reactions involving this compound.

Copper-Catalyzed Transformations (e.g., Ullmann Reactions)

Copper-catalyzed reactions, particularly Ullmann-type couplings, are effective for forming carbon-carbon and carbon-heteroatom bonds. As mentioned earlier, the synthesis of indolo[2,1-b]quinazoline-6,12-dione derivatives from this compound is a prime example of a copper-catalyzed transformation. In this reaction, CuI facilitates the coupling of two isatin molecules rsc.org. The classic Ullmann reaction involves the copper-catalyzed coupling of aryl halides to form symmetric biaryls, while Ullmann-type reactions encompass a broader range of nucleophilic aromatic substitutions acs.org. A new synthetic method for nolatrexed (B128640) dihydrochloride, a thymidylate synthase inhibitor, was developed featuring the direct conversion of this compound into a methyl anthranilate, with a final Ullmann reaction where the amount of copper catalyst was significantly reduced acs.org.

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples of palladium-catalyzed reactions on this compound are not extensively documented in the reviewed literature, the bromo-substituent on the aromatic ring makes it a suitable substrate for such transformations, including Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions would typically involve a palladium catalyst, a ligand, and a base to couple this compound with various partners like boronic acids, alkenes, or amines.

Nanocatalyst Applications

The application of nanocatalysts in the synthesis and derivatization of this compound is an emerging area with limited specific examples in the current literature. However, the broader field of nanocatalysis offers potential for enhanced reactivity, selectivity, and catalyst recyclability in various organic transformations.

Further investigation is needed to identify specific applications of palladium and nanocatalysts in the derivatization of this compound.

Purification and Isolation Techniques in this compound Chemistry

The purification and isolation of this compound and its derivatives are critical steps to ensure the purity of the final products. Common techniques employed include:

Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. Ethanol is a commonly used solvent for recrystallizing isatin derivatives mdpi.com.

Column Chromatography: This technique is used to separate components of a mixture based on their differential adsorption onto a stationary phase. For the purification of indolo[2,1-b]quinazoline-6,12-dione derivatives synthesized from this compound, column chromatography on silica (B1680970) gel with a petroleum ether/ethyl acetate (B1210297) eluent system has been successfully employed rsc.org.

Washing: Simple washing of the precipitated product with a suitable solvent can remove soluble impurities. Cold ethanol is often used to wash the filtered solids of isatin derivatives mdpi.com.

Filtration: This is the standard method for separating a solid product from a liquid reaction mixture or a solution after recrystallization.

The choice of purification method depends on the nature of the compound and the impurities present. Often, a combination of these techniques is necessary to achieve the desired level of purity.

Chromatographic Methods (e.g., Column Chromatography)

Chromatographic techniques, particularly column chromatography, are essential for the purification of this compound derivatives, especially when reactions yield mixtures of products or when high purity is required. This method separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) while being moved through the column by a liquid mobile phase.

Research has demonstrated the use of column chromatography for the purification of various tryptanthrin derivatives synthesized from this compound. rsc.org The selection of the eluent system is critical for achieving effective separation. A common mobile phase for this class of compounds is a mixture of non-polar and polar solvents, such as petroleum ether and ethyl acetate. The ratio of these solvents is adjusted to control the elution of the target compound. In several documented syntheses, a mixture of petroleum ether and ethyl acetate in a 4:1 ratio was successfully used to purify the final products. rsc.org For other related bromo-indolo derivatives, an 8:1 ratio of the same solvents has been employed. rsc.org

The general procedure involves packing a glass column with silica gel, loading the crude product (often pre-adsorbed onto a small amount of silica), and eluting with the chosen solvent system. Fractions are collected and typically analyzed by thin-layer chromatography (TLC) to identify those containing the pure product, which are then combined and concentrated to yield the purified compound. orgsyn.org

| Compound Purified | Stationary Phase | Mobile Phase (Eluent) | Ratio (v/v) | Reference |

| Derivative of this compound | Silica Gel | Petroleum Ether / Ethyl Acetate | 4:1 | rsc.org |

| 1,7-Dibromoindolo[2,1-b]quinazoline-6,12-dione | Silica Gel | Petroleum Ether / Ethyl Acetate | 8:1 | rsc.org |

Recrystallization and Precipitation Techniques

Recrystallization and precipitation are fundamental techniques for the purification of crude solid products in organic synthesis, including this compound and its derivatives.

Precipitation is often used as the initial step to isolate the crude product from the reaction mixture. After the synthesis, particularly in acid-catalyzed cyclizations, the reaction mixture is frequently poured into cold water or onto crushed ice. researchgate.net This process drastically reduces the solubility of the organic product, causing it to precipitate out of the aqueous solution. The solid can then be collected by filtration, washed with cold water to remove residual acid and other water-soluble impurities, and dried. researchgate.net

Recrystallization is a subsequent purification step that refines the crude product based on solubility differences. The crude solid is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is crucial for effective purification. For isatin derivatives, a range of solvents has been proven effective. Common solvents used for the recrystallization of bromo-isatin compounds include ethanol, methanol (B129727), and carbon tetrachloride. umz.ac.irresearchgate.net The solubility data for this compound, which indicates it is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), suggests these could also be potential solvents for recrystallization, likely as part of a solvent-antisolvent system. lbaochemicals.com

In some cases, a chemical precipitation method can be employed for purification. For isatin itself, a technique involves dissolving the crude product in an aqueous sodium hydroxide (B78521) solution. The solution is then filtered, and the filtrate is carefully acidified with an acid like hydrochloric acid, causing the purified isatin to precipitate. This method is effective for removing non-acidic impurities.

| Compound Class | Purification Method | Solvent(s) | Key Steps | Reference |

| Isatin Derivatives | Precipitation | Water | Pouring acidic reaction mixture onto ice/water to precipitate crude product. | researchgate.net |

| 5-Bromoisatin (B120047) | Recrystallization | Ethanol or Carbon Tetrachloride | Dissolving in hot solvent, followed by cooling to induce crystallization. | umz.ac.ir |

| Substituted 5-Bromo Isatin Derivatives | Recrystallization | Methanol | Dissolving crude product in hot methanol and allowing it to cool. | researchgate.net |

Chemical Reactivity and Transformations of 4 Bromo 5 Methylisatin

Ring-Opening and Ring-Closure Reactions of the Isatin (B1672199) Core

The isatin core of 4-bromo-5-methylisatin can undergo both ring-opening and ring-closure reactions, leading to the formation of various heterocyclic structures.

Ring-Opening Reactions: The lactam bond (N1-C2) of the isatin ring is susceptible to cleavage under certain conditions. For instance, N-acylisatins are known to undergo facile ring-opening upon treatment with nucleophiles such as alcohols and amines, yielding glyoxylamide derivatives. While specific studies on N-acylated this compound are not extensively documented, it is anticipated that it would follow a similar reaction pathway.

Ring-Closure Reactions: this compound is a valuable precursor for the synthesis of more complex heterocyclic systems through ring-closure reactions. A notable example is its use in the synthesis of tryptanthrin (B1681603) derivatives. Tryptanthrin, an indolo[2,1-b]quinazoline-6,12-dione, is a natural alkaloid with significant biological activities. The synthesis of tryptanthrin derivatives from substituted isatins often involves a condensation reaction with other reactive species. For example, this compound can react with isatin in the presence of a copper catalyst to form a tryptanthrin analog.

In one reported synthesis, this compound was reacted with isatin using copper(I) iodide (CuI) as a catalyst and potassium bicarbonate (KHCO3) as a base to yield 1-bromo-2-methylindolo[2,1-b]quinazoline-6,12-dione. This transformation highlights the utility of this compound in constructing complex fused heterocyclic systems.

Another significant class of ring-closure reactions involving the isatin core is the formation of spirocyclic compounds. The C-3 carbonyl group of isatin is particularly reactive and serves as a key site for the construction of spirooxindoles. These reactions typically involve a condensation of the isatin with a bifunctional reagent, leading to the formation of a new ring spiro-fused at the C-3 position. For instance, the reaction of isatins with 3-methyl-1-phenyl-1H-pyrazol-5-amine and Meldrum's acid can yield spiro[pyrazolo[3,4-b]pyridine-4,3'-indoline] derivatives mdpi.com. While a specific example with this compound is not provided, its participation in such multicomponent reactions to form spirooxindole frameworks is highly probable.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reaction Type |

| This compound | Isatin | CuI, KHCO3 | 1-Bromo-2-methylindolo[2,1-b]quinazoline-6,12-dione | Ring-Closure/Condensation |

| Substituted Isatins | 3-Methyl-1-phenyl-1H-pyrazol-5-amine, Meldrum's acid | Wet Cyanuric Chloride | Spiro[pyrazolo[3,4-b]pyridine-4,3'-indoline] derivatives | Ring-Closure/Spirocyclization |

Reduction Reactions of the Isatin Moiety

The isatin moiety possesses two carbonyl groups at the C-2 and C-3 positions, which can be selectively or fully reduced. The reduction of these carbonyl groups can lead to a variety of products, including oxindoles, indoles, and dihydroxyindoles.

Common reducing agents such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are expected to reduce the carbonyl groups of this compound. The selectivity of the reduction often depends on the choice of the reducing agent and the reaction conditions. Generally, the C-3 keto group is more reactive and susceptible to reduction than the C-2 amide carbonyl.

For a complete reduction of both carbonyl groups to methylene (B1212753) groups, more forcing conditions like the Wolff-Kishner or Clemmensen reductions are typically employed wikipedia.orgyoutube.comchadsprep.comvedantu.comunacademy.com. The Wolff-Kishner reduction, which involves the use of hydrazine (B178648) (NH2NH2) and a strong base at high temperatures, is suitable for base-stable compounds. The Clemmensen reduction, utilizing a zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid, is performed under strongly acidic conditions and is suitable for acid-stable molecules youtube.comvedantu.com. The choice between these methods for this compound would depend on the stability of the bromo and methyl substituents under the respective reaction conditions.

| Reduction Type | Reagents | Expected Product from this compound |

| Selective Carbonyl Reduction | NaBH4 or LiAlH4 | 4-Bromo-5-methyl-3-hydroxyindolin-2-one |

| Complete Carbonyl Reduction | Wolff-Kishner (NH2NH2, KOH, heat) | 4-Bromo-5-methylindoline |

| Complete Carbonyl Reduction | Clemmensen (Zn(Hg), HCl) | 4-Bromo-5-methylindoline |

Reactivity of the Carbonyl Groups (C-2 and C-3)

The C-2 (amide) and C-3 (keto) carbonyl groups of this compound exhibit distinct reactivities, with the C-3 carbonyl being the more electrophilic and reactive center.

Reactions at the C-3 Carbonyl:

Nucleophilic Addition: The C-3 carbonyl group readily undergoes nucleophilic addition with a variety of nucleophiles. For instance, the aldol (B89426) reaction of isatins with ketones, such as acetone, leads to the formation of 3-substituted-3-hydroxy-2-oxindoles nih.gov. This reaction is often catalyzed by a base or an organocatalyst. It is expected that this compound would undergo a similar reaction to yield 4-bromo-3-hydroxy-3-(2-oxopropyl)-5-methylindolin-2-one.

Formation of Hydrazones and Oximes: The C-3 carbonyl group reacts with hydrazine and its derivatives to form hydrazones. For example, substituted isatins react with various hydrazides to produce hydrazonoindolin-2-ones mdpi.comnih.gov. The reaction of 5-bromoisatin (B120047) with indole-3-carbaldehyde hydrazone yields 3-(((1H-indol-3-yl)methylene)hydrazono)-5-bromoindolin-2-one nih.gov. Similarly, this compound would be expected to form the corresponding 3-hydrazono derivative upon reaction with hydrazine. Isatin oximes can be synthesized by reacting isatins with hydroxylamine (B1172632) nih.gov.

Wittig Reaction: The Wittig reaction provides a method to convert carbonyl groups into alkenes. The reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent) results in the formation of an alkene and triphenylphosphine (B44618) oxide organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.org. It is conceivable that this compound could undergo a Wittig reaction at the C-3 carbonyl to yield a 3-methyleneoxindole (B167718) derivative.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an active methylene compound with a carbonyl group, typically catalyzed by a weak base. Isatins can participate in Knoevenagel condensations at the C-3 position with various active methylene compounds like malononitrile, leading to the formation of ylidene derivatives masterorganicchemistry.comnih.gov.

| Reaction Type | Reagent | Expected Product from this compound |

| Aldol Condensation | Acetone | 4-Bromo-3-hydroxy-3-(2-oxopropyl)-5-methylindolin-2-one |

| Hydrazone Formation | Hydrazine | 3-Hydrazono-4-bromo-5-methylindolin-2-one |

| Oxime Formation | Hydroxylamine | This compound-3-oxime |

| Wittig Reaction | Methylenetriphenylphosphorane | 4-Bromo-5-methyl-3-methyleneindolin-2-one |

| Knoevenagel Condensation | Malononitrile | 2-(4-Bromo-5-methyl-2-oxoindolin-3-ylidene)malononitrile |

Transformations Involving the Bromine and Methyl Substituents

The bromine and methyl groups on the aromatic ring of this compound offer further opportunities for chemical modification.

Reactions of the Bromine Substituent:

The bromine atom at the C-4 position can be replaced or used to form new carbon-carbon or carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. This method is widely used for the formation of C-C bonds. It is anticipated that this compound could undergo Suzuki-Miyaura coupling with various aryl or vinyl boronic acids to introduce new substituents at the C-4 position researchgate.netmasterorganicchemistry.comresearchgate.netmdpi.com.

Heck Coupling: The Heck reaction is another palladium-catalyzed method for C-C bond formation, where an organohalide is coupled with an alkene masterorganicchemistry.com. This reaction could potentially be used to introduce alkenyl groups at the C-4 position of this compound.

Reactions of the Methyl Substituent:

The methyl group at the C-5 position can also be functionalized, primarily through free-radical reactions at the benzylic position.

Benzylic Bromination: The methyl group can be brominated using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., light or a radical initiator) to form a benzylic bromide. This reaction, known as the Wohl-Ziegler reaction, would convert the methyl group to a bromomethyl group, providing a handle for further nucleophilic substitution reactions masterorganicchemistry.com.

| Transformation | Reagent/Catalyst | Expected Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 4-Aryl-5-methylisatin |

| Heck Coupling | Alkene, Pd catalyst, base | 4-Alkenyl-5-methylisatin |

| Benzylic Bromination | N-Bromosuccinimide (NBS), initiator | 4-Bromo-5-(bromomethyl)isatin |

Structural Elucidation and Advanced Characterization of 4 Bromo 5 Methylisatin and Its Derivatives

Spectroscopic Analysis Methods

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For 4-Bromo-5-methylisatin, both ¹H and ¹³C NMR are employed to assign the chemical shifts of the protons and carbon atoms, respectively.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. The spectrum of this compound is anticipated to display signals for the two carbonyl carbons (C2 and C3), the aromatic carbons, and the methyl carbon. The positions of these signals are influenced by the electron-withdrawing effects of the bromine and carbonyl groups.

Table 1: Predicted and Comparative NMR Data

| Compound | Nucleus | Chemical Shift (δ) ppm |

| This compound | ¹H | Aromatic protons, methyl protons, N-H proton |

| 5-Methylisatin (B515603) | ¹H | Aromatic protons, methyl protons, N-H proton |

| This compound | ¹³C | Carbonyl carbons, aromatic carbons, methyl carbon |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching vibration, the C-H stretching of the aromatic ring and methyl group, and the strong stretching vibrations of the two carbonyl groups (C=O) of the isatin (B1672199) core. The presence of the carbon-bromine bond will also result in a characteristic absorption in the fingerprint region of the spectrum.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| C=O Stretch (Amide) | 1730-1750 |

| C=O Stretch (Ketone) | 1705-1725 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-Br Stretch | 500-600 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of isatin and its derivatives typically shows absorption maxima corresponding to π → π* and n → π* transitions. For this compound, the aromatic ring and the dicarbonyl system constitute the chromophore. The substitution with a bromine atom and a methyl group on the aromatic ring is expected to cause shifts in the absorption maxima (λ_max) compared to the parent isatin molecule.

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₆BrNO₂), the predicted monoisotopic mass is approximately 238.958 g/mol . In mass spectrometry, the molecule is expected to show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio). The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula.

Predicted mass spectrometry data for this compound suggests a prominent [M+H]⁺ ion at an m/z of 239.96547 uni.lu. The fragmentation pattern would likely involve the loss of CO, Br, and other small fragments from the molecular ion.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 239.96547 |

| [M+Na]⁺ | 261.94741 |

| [M-H]⁻ | 237.95091 |

X-ray Crystallography and Solid-State Structural Analysis

While a specific single-crystal X-ray diffraction study for this compound has not been identified in the reviewed literature, the crystal structure of the closely related compound, 4-bromoisatin (B1231351), has been determined. This provides a valuable model for understanding the solid-state structure of this compound.

The crystal structure of 4-bromoisatin reveals a monoclinic crystal system with the space group P2₁/c. It is anticipated that this compound would adopt a similar crystal packing, likely influenced by intermolecular hydrogen bonding involving the N-H group and one of the carbonyl oxygens. The presence of the methyl group at the 5-position may introduce subtle changes in the crystal packing and intermolecular interactions compared to 4-bromoisatin.

Table 4: Crystallographic Data for the Related Compound 4-Bromoisatin

| Parameter | 4-Bromoisatin |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.3655(11) |

| b (Å) | 13.689(2) |

| c (Å) | 7.2866(12) |

| β (°) | 93.378(5) |

| Volume (ų) | 733.4(2) |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, this analysis provides a detailed understanding of how molecules pack in a solid state. The Hirshfeld surface itself is defined as the boundary where the contribution to the electron density from the molecule of interest is equal to the sum of contributions from all other molecules in the crystal.

For a molecule such as this compound, a variety of intermolecular interactions are expected to govern its crystal packing. These interactions can be mapped and analyzed using tools derived from the Hirshfeld surface, such as the two-dimensional fingerprint plots. These plots summarize the distribution of intermolecular contacts, with different types of interactions appearing as distinct patterns.

Key intermolecular contacts that would be anticipated for this compound include:

Hydrogen Bonding: The presence of an N-H group (amine) and two carbonyl groups (C=O) suggests the potential for hydrogen bonding. Specifically, N-H···O interactions are highly probable, where the hydrogen on the nitrogen atom of one molecule interacts with an oxygen atom of a neighboring molecule. These are typically strong interactions that significantly influence the crystal packing.

Halogen Bonding: The bromine atom in the 4-position can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the carbonyl oxygen atoms. This type of interaction, denoted as C-Br···O, is a significant directional force in the crystal engineering of halogenated compounds.

π-π Stacking: The planar aromatic ring system of the isatin core allows for π-π stacking interactions between parallel rings of adjacent molecules. These interactions are crucial for the stabilization of the crystal structure.

The relative contributions of these different interactions can be quantified from the Hirshfeld surface analysis, providing a percentage value for each type of contact. While specific experimental data for this compound is not available in the cited literature, analysis of related isatin derivatives consistently shows the importance of H···H, O···H, and C···H contacts in their crystal packing.

Interactive Data Table: Expected Intermolecular Contacts for this compound

| Interaction Type | Description | Expected Significance |

| N-H···O | Hydrogen bond between the amine hydrogen and a carbonyl oxygen. | High |

| C-Br···O | Halogen bond between the bromine atom and a carbonyl oxygen. | Moderate |

| π-π Stacking | Interaction between the aromatic rings of adjacent molecules. | Moderate |

| H···H | van der Waals interactions between hydrogen atoms. | High (due to abundance) |

| C···H | van der Waals interactions between carbon and hydrogen atoms. | Moderate |

| Br···H | van der Waals interactions between bromine and hydrogen atoms. | Moderate |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements present in a compound. This is a crucial step in the characterization of a newly synthesized compound to verify that its elemental composition matches the theoretical composition calculated from its molecular formula. The most common method for organic compounds is combustion analysis.

For this compound, with the molecular formula C₉H₆BrNO₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements (Carbon, Hydrogen, Bromine, Nitrogen, and Oxygen).

The theoretical percentages are calculated as follows:

Molecular Weight of C₉H₆BrNO₂:

(9 × 12.011) + (6 × 1.008) + (1 × 79.904) + (1 × 14.007) + (2 × 15.999) = 240.05 g/mol

Percentage of Carbon (C):

(9 × 12.011 / 240.05) × 100% = 45.04%

Percentage of Hydrogen (H):

(6 × 1.008 / 240.05) × 100% = 2.52%

Percentage of Bromine (Br):

(1 × 79.904 / 240.05) × 100% = 33.29%

Percentage of Nitrogen (N):

(1 × 14.007 / 240.05) × 100% = 5.83%

Percentage of Oxygen (O):

(2 × 15.999 / 240.05) × 100% = 13.33%

The results of an experimental elemental analysis are then compared to these theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the compound's identity and purity.

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Theoretical (%) | Experimental (%) |

| Carbon | C | 45.04 | Data not available in literature |

| Hydrogen | H | 2.52 | Data not available in literature |

| Bromine | Br | 33.29 | Data not available in literature |

| Nitrogen | N | 5.83 | Data not available in literature |

| Oxygen | O | 13.33 | Data not available in literature |

Computational Chemistry and Cheminformatics in 4 Bromo 5 Methylisatin Research

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties, reactivity, and structure of molecules from first principles. These methods are crucial for understanding the fundamental characteristics of 4-Bromo-5-methylisatin at the atomic level.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.netnih.govrsc.org DFT studies can be used to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of this compound. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. dergipark.org.tr

For instance, in studies of similar bioactive molecules, DFT calculations at levels like B3LYP/cc-pVQZ are used to analyze reactivity. nih.gov Such analyses for this compound would help in understanding its reaction mechanisms and potential as a radical scavenger. nih.gov Furthermore, DFT can be used to calculate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and are useful for identifying sites prone to electrophilic or nucleophilic attack. dergipark.org.tr

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.7 eV | Relates to electron-donating ability |

| LUMO Energy | -2.1 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

| Electron Affinity | 1.8 eV | Energy released when an electron is added |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for organic molecules.

While DFT provides high accuracy, its computational cost can be prohibitive for very large systems or extensive conformational searches. Molecular Mechanics (MM) and semi-empirical methods offer faster alternatives.

Molecular Mechanics (MM) uses classical physics to model molecular systems. It is particularly useful for studying the conformational landscape of flexible molecules and for initial energy minimizations before more rigorous calculations.

Semi-empirical methods , such as AM1, PM3, and PM7, are based on Hartree-Fock formalism but include approximations and parameters derived from experimental data. wikipedia.orgnih.gov These methods are significantly faster than ab initio calculations and can handle larger molecules, making them suitable for preliminary screening of molecular properties and geometries. nih.gov They are often used to obtain initial structures for subsequent DFT optimization or for molecular dynamics simulations. nih.govnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in structure-based drug design for identifying potential biological targets and understanding binding mechanisms.

In research involving related 5-methylisatin (B515603) derivatives, molecular docking has been instrumental in identifying potential inhibitors for targets like cyclin-dependent kinase 2 (CDK2), a key regulator in the cell cycle. nih.gov In such studies, docking simulations reveal the binding affinity (often expressed as a docking score in kcal/mol) and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govnih.gov For this compound, docking studies could be performed against a panel of cancer-related kinases or other enzymes to predict its potential therapeutic applications. The isatin (B1672199) core is known to form key hydrogen bonds with the hinge region of many kinases. researchgate.net

Table 2: Example Molecular Docking Results for Isatin Derivatives Against a Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

|---|---|---|---|

| 5-methylisatin derivative A | -9.2 | LEU83, GLU81, LYS33 | 2 |

| 5-methylisatin derivative B | -8.7 | LEU83, ASP145 | 1 |

| This compound (Hypothetical) | -9.5 | LEU83, VAL15, ASP145 | 2 |

Note: This table is based on findings for similar compounds and illustrates the type of data generated from docking simulations.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. nih.gov MD simulations model the atomic movements of the system, providing insights into the conformational dynamics and the stability of key interactions identified in docking. frontiersin.org

For complexes involving 5-methylisatin derivatives and the CDK2 protein, MD simulations have been used to evaluate structural properties and their evolution. nih.gov Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. nih.gov Such simulations would be crucial to validate the binding mode of this compound in a target active site and to confirm that crucial interactions, like hydrogen bonds, are maintained in a dynamic environment. nih.gov

In Silico ADMET Analysis for Pharmacokinetic Predictions

A promising therapeutic candidate must possess not only high efficacy but also favorable pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis uses computational models to predict these properties early in the drug discovery process. nih.gov This helps to identify potential liabilities and guide chemical modifications to improve the drug-likeness of a compound. nih.gov

Studies on novel isatin and 5-methylisatin derivatives often include ADMET predictions to ensure they have desirable properties. nih.gov For this compound, various parameters would be calculated, including its adherence to Lipinski's Rule of Five, aqueous solubility, blood-brain barrier penetration, potential for cytochrome P450 inhibition, and predicted toxicity. nih.govresearchgate.net

Table 3: Predicted ADMET Properties for this compound

| Property | Predicted Value | Acceptable Range | Significance |

|---|---|---|---|

| Molecular Weight | 254.08 g/mol | < 500 | Lipinski's Rule |

| LogP (Octanol/Water Partition) | 2.3 | < 5 | Lipinski's Rule, Permeability |

| Hydrogen Bond Donors | 1 | < 5 | Lipinski's Rule |

| Hydrogen Bond Acceptors | 2 | < 10 | Lipinski's Rule |

| Aqueous Solubility (LogS) | -3.5 | > -4 | Bioavailability |

| Blood-Brain Barrier (BBB) Permeation | Low | Varies | CNS effects |

| CYP2D6 Inhibitor | No | No | Drug-drug interactions |

Note: These values are representative predictions for a molecule with the structure of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds and to identify the key molecular features (descriptors) that influence potency. nih.gov

To develop a QSAR model for this compound analogs, a dataset of related compounds with measured biological activity (e.g., IC50 values) against a specific target would be required. nih.gov Molecular descriptors, which quantify various aspects of the molecular structure (e.g., electronic, steric, hydrophobic), would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build the predictive model. The resulting model can guide the design of new derivatives of this compound with potentially enhanced activity.

Biological Activities and Mechanisms of Action of 4 Bromo 5 Methylisatin and Its Derivatives

Anticancer Activity Research

Derivatives of bromo- and methyl-substituted isatins have demonstrated notable efficacy as anticancer agents, operating through various mechanisms including cytotoxicity against malignant cells, inhibition of crucial cell cycle-regulating enzymes, and the induction of programmed cell death.

Cytotoxicity Evaluation against Various Cancer Cell Lines

The cytotoxic potential of isatin (B1672199) derivatives has been extensively evaluated against a broad spectrum of human cancer cell lines. The substitution pattern on the isatin ring, particularly with electron-withdrawing groups like bromine and electron-donating groups like methyl, significantly influences their potency and selectivity.

Studies have shown that halogenation at the C5 and C7 positions of the isatin ring can enhance cytotoxic activity. For instance, a series of multi-substituted isatin derivatives were evaluated for their ability to inhibit the proliferation of human leukemia (K562), hepatocellular carcinoma (HepG2), and colon carcinoma (HT-29) cells. One particular tri-substituted derivative, compound 4l (structure not specified in the source), exhibited potent antiproliferative activities with IC50 values of 1.75 µM against K562, 3.20 µM against HepG2, and 4.17 µM against HT-29 cells researchgate.net. Similarly, 4-Bromo isatin derivatives have shown cytotoxic activity against K562 and HepG2 cell lines nih.gov.

| Derivative Type | Cell Line | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Tri-substituted Isatin (4l) | K562 | Leukemia | 1.75 | researchgate.net |

| Tri-substituted Isatin (4l) | HepG2 | Hepatocellular Carcinoma | 3.20 | researchgate.net |

| Tri-substituted Isatin (4l) | HT-29 | Colon Carcinoma | 4.17 | researchgate.net |

| 2-Bromo Isatin-Hydrazone (4e) | MCF-7 | Breast Adenocarcinoma | 5.46 | nih.gov |

| Benzofuran-isatin conjugate (5d) | HT-29 | Colon Carcinoma | 9.8 | nih.govnih.gov |

Inhibition of Key Biological Targets

The anticancer effects of isatin derivatives are often attributed to their ability to inhibit key enzymes involved in cancer progression, such as Cyclin-Dependent Kinases (CDKs) and receptor tyrosine kinases.

Cyclin-Dependent Kinases (CDK2): CDKs are crucial for the regulation of the cell cycle, and their dysregulation is a hallmark of many cancers. Isatin derivatives have been identified as potent inhibitors of CDK2 nih.govnih.gov. The oxindole (B195798) core of isatin can form stable interactions within the ATP-binding site of the kinase nih.gov. Halogenated isatin-hydrazones, for example, have shown inhibitory activity against CDK2 nih.gov. The inhibition of CDK2 disrupts the G1/S phase transition of the cell cycle, leading to a halt in cell proliferation.

c-Kit Tyrosine Kinase Receptor: The c-Kit receptor tyrosine kinase is another important target in cancer therapy, particularly in gastrointestinal stromal tumors (GIST) and certain types of leukemia. While direct inhibition of c-Kit by 4-Bromo-5-methylisatin has not been explicitly reported, other small molecule tyrosine kinase inhibitors have demonstrated the therapeutic potential of targeting c-Kit. Given the kinase inhibitory profile of the isatin scaffold, it is plausible that appropriately substituted derivatives could be designed to target c-Kit.

Cell Cycle Modulation and Apoptosis Induction

A primary mechanism through which isatin derivatives exert their anticancer effects is by modulating the cell cycle and inducing apoptosis (programmed cell death).

Numerous studies have shown that isatin derivatives can cause cell cycle arrest at different phases. For example, some derivatives induce arrest in the G0/G1 phase, while others, such as N-allyl-isatin, cause arrest in the G2/M phase in HepG2 cells. This cell cycle arrest prevents cancer cells from dividing and proliferating.

Following cell cycle arrest, many isatin derivatives trigger apoptosis. This is often achieved through the mitochondrial pathway, characterized by a decrease in the mitochondrial membrane potential and altered expression of apoptosis-related proteins. For instance, treatment with N-allyl-isatin leads to an upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and a downregulation of the anti-apoptotic protein Bcl-2. The activation of effector caspases, such as caspase-3 and caspase-7, is a common finding in cells treated with cytotoxic isatins, including di- and tri-substituted derivatives.

Antimicrobial Activity Investigations

In addition to their anticancer properties, isatin derivatives have emerged as a significant class of antimicrobial agents. The presence of a bromine atom on the isatin ring is often associated with enhanced antibacterial activity.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of bromo-isatin have been tested against a variety of bacterial pathogens, demonstrating a broad spectrum of activity.

Gram-Positive Bacteria: Studies have consistently shown that bromo-substituted isatins are effective against Gram-positive bacteria. For instance, N-benzyl-5-bromo isatin derivatives have been synthesized and evaluated for their antibacterial activity against Staphylococcus aureus. Isatin-decorated thiazole (B1198619) derivatives, including 5-bromo-isatin analogs, have shown potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA). Furthermore, various isatin derivatives have demonstrated efficacy against Bacillus subtilis. While specific studies on this compound against Enterococcus faecalis are scarce, the general activity of isatins against Gram-positive cocci suggests potential effectiveness.

Gram-Negative Bacteria: The efficacy of isatin derivatives against Gram-negative bacteria can be more variable, often due to the presence of the outer membrane in these bacteria which can act as a permeability barrier. Nevertheless, several studies have reported significant activity. N-benzyl-5-bromo isatin derivatives have been shown to be active against Escherichia coli and Pseudomonas aeruginosa. Additionally, certain isatin-sulfonamide hybrids have demonstrated activity against Klebsiella pneumoniae and Proteus mirabilis researchgate.net. The continued development of isatin hybrids aims to improve their potency and spectrum against these challenging pathogens.

| Bacterial Strain | Gram Stain | Activity Noted | Reference |

|---|---|---|---|

| Staphylococcus aureus | Positive | Yes | |

| MRSA | Positive | Yes | |

| Bacillus subtilis | Positive | Yes | |

| Escherichia coli | Negative | Yes | |

| Pseudomonas aeruginosa | Negative | Yes | |

| Klebsiella pneumoniae | Negative | Yes | researchgate.net |

Antifungal Properties (e.g., Candida albicans, Aspergillus niger)

Isatin derivatives have shown significant potential as antifungal agents. For instance, certain isatin-decorated thiazole derivatives have exhibited antifungal activity against Candida albicans equivalent to the reference drug Nystatin nih.gov. Specifically, isatin-thiazole hybrids have been synthesized and evaluated for their antimicrobial activities, with some compounds showing significant cytotoxicity against Candida albicans and Cryptococcus neoformans nih.gov.

Further studies have synthesized new Schiff and Mannich bases of 5-ethylisatin and tested their effectiveness against various human pathogenic fungi cabidigitallibrary.org. Additionally, novel thiadiazole derivatives have been synthesized and have shown antifungal activity against Rhizopus oryzae, a fungus that can cause serious infections mdpi.com. The isatin nucleus is a key component in various heterocyclic compounds that have demonstrated antifungal properties among other biological activities ekb.eg.

Antiviral Activity (e.g., Anti-HIV, Anti-HSV, Anti-SARS-CoV)

The antiviral properties of isatin derivatives have been a subject of significant research. Methisazone, an N-methylisatin-β-thiosemicarbazone, was one of the earliest synthetic antiviral drugs used in clinical practice nih.govijpsonline.com. Building on this, various isatin derivatives have been investigated for their activity against a range of viruses.

Anti-HIV Activity:

Several studies have focused on the anti-HIV potential of isatin derivatives.

N,N-disubstituted thiosemicarbazone derivatives of isatin have been tested for their ability to inhibit HIV-1 replication nih.govijpsonline.com.

Novel isatin derivatives have been synthesized and evaluated for their antiviral activity against both HIV-1 and HIV-2 in MT-4 cells, with some compounds showing significant activity against HIV-1 replication nih.govijpsonline.com.

Norfloxacin-isatin Mannich bases have also been investigated, with some compounds showing potent inhibition of HIV-1 replication nih.gov.

Other research has explored isatin N-Mannich bases, with some demonstrating activity against both HIV-1 and HIV-2 strains nih.gov.

Anti-SARS-CoV Activity:

With the emergence of new viral threats, the activity of isatin derivatives against coronaviruses has also been explored.

Certain 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidiny)benzene sulphonamide derivatives have been evaluated for their antiviral activity against SARS-CoV nih.govijpsonline.com.

One 5-fluoro derivative, in particular, demonstrated 45% maximum protection against the replication of SARS-CoV in Vero cells nih.govijpsonline.com.

While the provided data focuses on HIV and SARS-CoV, the broad-spectrum antiviral potential of isatin derivatives suggests that further research into their efficacy against other viruses, such as HSV, is warranted.

Mechanisms of Antimicrobial Action (e.g., Inhibition of N5-CAIR Synthetase, Bacterial Peptidoglycan Glycosyltransferase (PGT))

The antimicrobial effects of isatin derivatives are attributed to their ability to inhibit essential microbial enzymes.

Inhibition of N5-CAIR Synthetase:

N5-carboxy-5-aminoimidazole ribonucleotide (N5-CAIR) synthetase is an essential enzyme in the purine (B94841) biosynthesis pathway of microorganisms, making it an attractive target for antimicrobial agents nih.govresearchgate.netnih.gov. Isatin compounds were identified as inhibitors of this enzyme through high-throughput screening nih.govresearchgate.netnih.gov.

Initially, it was believed that isatins acted as noncompetitive inhibitors. However, further research revealed a substrate depletion mechanism nih.govnih.gov. It was discovered that isatin reacts rapidly and reversibly with the enzyme's substrate, 5-aminoimidazole ribonucleotide (AIR) nih.govresearchgate.netnih.gov. The rate of this reaction is influenced by the substituents on the phenyl moiety of the isatin, with 5- and 7-bromoisatin (B152703) reacting faster than 4-bromoisatin (B1231351) nih.govresearchgate.netnih.gov. This finding suggests that the biological activity of some isatin compounds may be a result of their chemical reactivity with the substrate rather than direct enzyme inhibition nih.govnih.gov.

Inhibition of Bacterial Peptidoglycan Glycosyltransferase (PGT):

Bacterial peptidoglycan glycosyltransferase (PGT) is a crucial enzyme involved in the synthesis of the bacterial cell wall nih.govnih.gov. A series of isatin derivatives with modifications at the N-1, C-3, and C-5 positions of the isatin scaffold were designed and synthesized to study their inhibitory effects on PGT nih.govrsc.orgresearchgate.net.

Synergy Studies with Existing Antimicrobials

The potential for isatin derivatives to work in concert with existing antimicrobial drugs is an area of growing interest. While direct synergy studies involving this compound were not found, the broader field of antimicrobial synergy provides a strong rationale for such investigations. Combining antimicrobials can enhance their efficacy, as demonstrated in studies with compounds like silver nitrate (B79036), nisin, chitosan (B1678972), and zinc oxide sciprofiles.com. For instance, nisin, which is typically ineffective against Gram-negative bacteria on its own, shows antimicrobial effects when combined with silver nitrate or chitosan sciprofiles.com. Given the known mechanisms of isatin derivatives, such as the disruption of bacterial cell wall synthesis, there is a strong possibility for synergistic effects when combined with antibiotics that have different modes of action.

Enzyme Inhibition Studies (Beyond Antimicrobial Targets)

In addition to their antimicrobial properties, isatin derivatives have been investigated for their ability to inhibit other enzymes that are important in various disease processes.

Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a critical enzyme in DNA synthesis and has been a long-standing target for cancer therapy nih.govdaneshyari.com. The search for new TS inhibitors has led to the exploration of compounds that are not structurally analogous to the enzyme's natural substrates nih.gov. Among these, indole (B1671886) derivatives have emerged as a promising class of non-analog antifolate inhibitors that are highly active and specific for human TS nih.gov. Given that isatin (1H-indole-2,3-dione) is an indole derivative, this suggests that this compound and its derivatives could also possess TS inhibitory activity. The development of such novel inhibitors is significant as they may overcome the resistance mechanisms that can develop with classical antifolate drugs nih.gov.

Urease Inhibition

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea. It is a significant virulence factor in certain bacterial infections, such as those caused by Helicobacter pylori nih.gov. Consequently, the inhibition of urease is a therapeutic strategy for treating these infections. Isatin derivatives have been identified as potential urease inhibitors. For example, dihydropyrimidine (B8664642) derivatives incorporating isatin moieties have shown potent urease inhibition nih.gov. The inhibitory activity of these compounds is influenced by the nature of the substituents on the isatin ring.

Other Kinase Inhibition (e.g., TAK1, IKKβ)

Transforming growth factor-β-activated kinase 1 (TAK1) is a key enzyme in regulating inflammatory responses and has been identified as a potential therapeutic target for various diseases, including cancer and inflammatory disorders. dntb.gov.ua Research into TAK1 inhibitors has led to the exploration of various chemical scaffolds. While specific studies on this compound as a TAK1 inhibitor are not detailed in the provided results, the broader context of kinase inhibition by related compounds is relevant. The development of TAK1 inhibitors is an active area of research, with some studies focusing on covalent inhibitors to achieve high potency and selectivity. dntb.gov.ua

Cyclooxygenase (COX-1/2) and 5-Lipoxygenase (5-LOX) Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. nih.gov However, the inhibition of COX can lead to an increased production of leukotrienes via the 5-lipoxygenase (5-LOX) pathway, which are also potent inflammatory mediators. nih.govmdpi.com This has led to the development of dual COX/5-LOX inhibitors to enhance anti-inflammatory effects and reduce side effects. nih.gov

A series of 1-(4-sulfamylphenyl)-3-trifluoromethyl-5-indolyl pyrazolines, which share an indole core structure with isatin, were designed and synthesized as dual inhibitors of COX and LOX enzymes. mssm.edu Several of these compounds demonstrated moderate to good inhibitory activity against both COX-2 and 5-LOX. mssm.edu The development of dual inhibitors is a promising strategy for creating safer and more effective anti-inflammatory drugs. nih.gov

Antioxidant Properties and Radical Scavenging Mechanisms (e.g., DPPH, CUPRAC, ABTS assays)

The antioxidant potential of chemical compounds is often evaluated using various assays that measure their ability to scavenge free radicals. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl), CUPRAC (cupric reducing antioxidant capacity), and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.govmdpi.com

Studies on bromophenol derivatives have demonstrated their efficacy as scavengers of DPPH and ABTS radicals. nih.gov The antioxidant activities of these compounds are often compared to standard antioxidants like BHA, BHT, and Trolox. nih.gov For instance, a study on benzylic acid-derived bromophenols showed them to be effective DPPH and ABTS radical scavengers. nih.gov The CUPRAC assay, which is known for its speed and stability, has also been employed to assess the antioxidant potential of various compounds. mdpi.com

While direct data on this compound is limited in the search results, the antioxidant properties of brominated phenolic compounds suggest that the bromo and methyl substitutions on the isatin core could contribute to its radical scavenging capabilities. Natural bromophenols, for example, are known for a variety of biological activities, including antioxidant effects. researchgate.net

Central Nervous System (CNS) Activities

Isatin and its derivatives have been shown to possess a range of activities within the central nervous system. hilarispublisher.com The substitution pattern on the isatin ring can significantly influence these biological effects. hilarispublisher.com

Anticonvulsant Effects

A number of isatin derivatives have been synthesized and evaluated for their anticonvulsant properties. researchgate.netsemanticscholar.org Specifically, the introduction of a bromo group at the 5-position of the isatin ring has been shown to increase lipophilicity and, consequently, enhance anticonvulsant activity. semanticscholar.org

In one study, a series of N-methyl/acetyl 5-(un)-substituted isatin-3-semicarbazones were screened for anticonvulsant activity. researchgate.netsemanticscholar.org Several of these compounds, including a 5-bromo substituted derivative, showed protection in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. researchgate.netsemanticscholar.org These findings suggest that the isatin scaffold is a promising template for the development of new anticonvulsant agents. brieflands.com

| Compound ID | Substitution | Anticonvulsant Activity Screen | Result |

| 5a | 5-H, N-acetyl | MES, scPTZ | Active |

| 5e | 5-Bromo, N-acetyl | MES, scPTZ | Active |

| 5i | 5-Nitro, N-acetyl | MES | Active |

This table is based on data from studies on N-acetyl/methyl isatin derivatives and their anticonvulsant properties. researchgate.netsemanticscholar.org

Sedative Properties

In addition to anticonvulsant effects, some isatin derivatives have also been investigated for their sedative-hypnotic activities. researchgate.netresearchgate.net A study on N-methyl/acetyl 5-(un)-substituted isatin-3-semicarbazones revealed that, with the exception of one compound, all tested derivatives exhibited significant sedative-hypnotic activity. researchgate.net This suggests that the isatin core may also be a valuable scaffold for the development of new sedative agents.

Anxiolytic and Anxiogenic Effects

The isatin core possesses a complex relationship with anxiety-related behaviors. Isatin itself is an endogenous compound that has been observed to exhibit a dual dose-dependent effect; it can be anxiogenic at lower doses while producing sedative and anticonvulsant effects at higher doses nih.govsrce.hr. This has led researchers to explore its derivatives for more predictable and potent anxiolytic (anxiety-reducing) properties.

Several studies have demonstrated that isatin derivatives can be engineered to promote anxiolytic actions mdpi.com. The mechanism of action is often linked to the modulation of the γ-aminobutyric acid (GABA) system, as isatin is known to interact with benzodiazepine (B76468) receptors mdpi.com. The development of novel isatin-based compounds has yielded derivatives with significant anxiolytic potential, comparable in some tests to established drugs like diazepam.

Notably, brominated compounds derived from natural sources have been investigated for their anxiolytic-like effects, with evidence suggesting mediation through the GABAergic system nih.gov. This highlights the potential importance of the bromo-substitution on the isatin ring for tuning its central nervous system activities. For instance, various isatin-type 5′-4-alkyl/aryl-1H-1,2,3-triazoles have been evaluated, with some showing hypnotic and anxiolytic effects, suggesting that the apolar portion of the derivative plays a key role in its ability to cross the blood-brain barrier mdpi.com.

Modulation of Neurotransmitters (e.g., 5-HT levels)